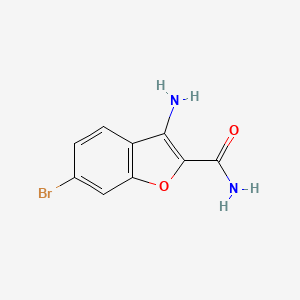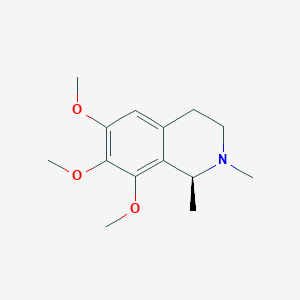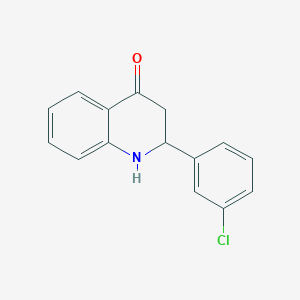
3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one is a quinazoline derivative known for its potential applications in various fields such as medicinal chemistry and material science. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptoquinazolin-4(3H)-one and allyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or allyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an aminoquinazoline derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-mercaptoquinazolin-4(3H)-one: Lacks the allyl and chloro substituents but shares the core structure.
6-chloro-2-mercaptoquinazolin-4(3H)-one: Similar but without the allyl group.
3-allyl-2-mercaptoquinazolin-4(3H)-one: Similar but without the chloro group.
Uniqueness
3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both allyl and chloro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
49782-31-2 |
|---|---|
分子式 |
C11H9ClN2OS |
分子量 |
252.72 g/mol |
IUPAC 名称 |
6-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
InChI 键 |
FZJBOYPXMWSKSB-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)



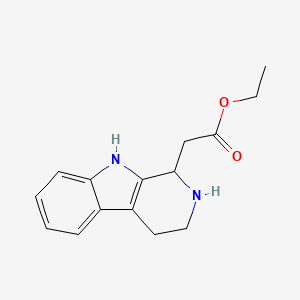
![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
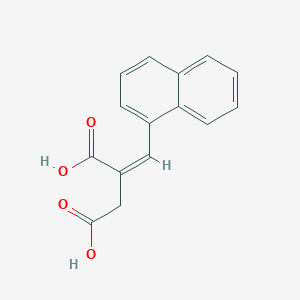
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
